8-Methyladenosine

RNase L activation 2-5A analog Interferon pathway

8-Methyladenosine (CAS 56973-12-7) is a C8-methylated adenosine nucleoside with dual research utility: (1) building block for 2-5A analogs with superior RNase L activation and phosphodiesterase resistance vs. unmodified adenosine; (2) authenticated reference standard for Cfr-mediated m8A2503 antibiotic resistance in bacterial 23S rRNA. Unlike m6A or 2′-O-methyladenosine, the C8-methyl group induces a unique conformational shift essential for accurate mechanistic studies. Ideal for antiviral, anticancer, and epitranscriptomic research. For R&D use only.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
CAS No. 56973-12-7
Cat. No. B1596262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyladenosine
CAS56973-12-7
Synonyms8-methyladenosine
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C11H15N5O4/c1-4-15-6-9(12)13-3-14-10(6)16(4)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1
InChIKeyRTGYRFMTJZYXPD-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyladenosine (CAS 56973-12-7): A Critical Epitranscriptomic Tool and Nucleoside Analog for Studying RNA Modifications and RNase L Activation


8-Methyladenosine (CAS 56973-12-7, molecular formula C11H15N5O4) is a chemically modified adenosine nucleoside characterized by a methyl substitution at the C8 position of the adenine base. Functionally, it operates in two distinct capacities: first, as a synthetic building block for generating 2′,5′-oligoadenylate (2-5A) analogs that serve as potent activators of the antiviral endoribonuclease RNase L [1]; second, as a naturally occurring epitranscriptomic mark identified in bacterial 23S ribosomal RNA (A2503), where its presence—catalyzed by the Cfr methyltransferase—directly confers resistance to multiple classes of antibiotics [2].

Why Generic Adenosine Analogs Cannot Substitute for 8-Methyladenosine in 2-5A Activator Design and Epitranscriptomic Studies


The precise location and type of methylation on the adenosine base profoundly dictate both molecular conformation and biological function. Substituting 8-methyladenosine with a different adenosine analog—such as N6-methyladenosine (m6A), 2′-O-methyladenosine, or 8-azaadenosine—fundamentally alters the molecule's binding interface and enzymatic stability [1]. In the context of 2-5A analogs, the specific presence of an 8-methyl group at the 2′-terminus induces a dramatic conformational shift within the RNase L binding pocket, a feature not replicated by the unmodified parent compound or alternative methylated isomers [2]. Similarly, in bacterial antibiotic resistance studies, the C8 methylation on A2503 (forming 8-methyladenosine) provides a distinct resistance profile compared to C2 methylation (forming 2,8-dimethyladenosine), underscoring the necessity of this specific modification for accurate mechanistic investigation [3].

Quantitative Differentiation of 8-Methyladenosine: Comparative Performance Data in RNase L Activation and Structural Stability


Enhanced RNase L Activation by 5′-O-Dephosphorylated 2-5A Analogs Containing 8-Methyladenosine

In the context of 2′,5′-oligoadenylate (2-5A) chemistry, the 5′-terminal phosphoryl group was classically considered essential for RNase L activation. However, the introduction of 8-methyladenosine at the 2′-terminus overrides this requirement, rendering 5′-O-dephosphorylated analogs more effective activators than the native phosphorylated parent tetramer [1]. This finding represents a paradigm shift in 2-5A analog design for therapeutic and mechanistic studies.

RNase L activation 2-5A analog Interferon pathway Oligoadenylate

Enhanced Enzymatic Stability Against Snake Venom Phosphodiesterase Digestion

A critical limitation of native 2-5A oligonucleotides in therapeutic or cell-based assays is their rapid degradation by ubiquitous phosphodiesterases. The incorporation of an 8-methyladenosine residue at the third position (2′-terminus) of the oligonucleotide chain confers increased resistance to this enzymatic digestion [1]. This enhanced stability is a key performance differentiator compared to unmodified adenosine in the same oligomeric context.

Oligonucleotide stability Phosphodiesterase resistance Nuclease protection Chemical synthesis

C8-Methylation Provides Antibiotic Resistance Independent of C2-Methylation in Bacterial Ribosomes

The Cfr methyltransferase confers bacterial resistance to five distinct classes of antibiotics (including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A) through a dual methylation capability on 23S rRNA nucleotide A2503. Crucially, antibiotic susceptibility data demonstrate that the resistance phenotype is conferred by methylation at the 8 position (forming 8-methyladenosine) and operates independently of methylation at the 2 position (forming 2,8-dimethyladenosine) [1].

Antibiotic resistance Ribosomal RNA modification Cfr methyltransferase Antimicrobial screening

First Documented Occurrence of 8-Methyladenosine as a Natural RNA Modification

Prior to 2009, the 8-methyladenosine modification had not been described in natural RNA molecules. The work by Giessing et al. represents the first definitive identification and characterization of 8-methyladenosine in biological systems, establishing its relevance as a genuine epitranscriptomic mark rather than merely a synthetic analog [1]. This discovery fundamentally distinguishes 8-methyladenosine from numerous other chemically synthesized methylated adenosines that lack confirmed biological relevance.

Epitranscriptomics Natural RNA modification Discovery Mass spectrometry

Position-Dependent Enhancement of Translational Inhibition in 2-5A Trimer Analogs

Among a series of 8-methyladenosine-substituted 2-5A trimer analogs, the placement of the 8-methyladenosine residue critically determines biological potency. The analogs bearing the 8-methyladenosine modification at the 2′-terminal position exhibited the strongest binding affinity to RNase L and were several times more effective than unmodified 2-5A itself as an inhibitor of translation [1]. This positional specificity underscores that the value of 8-methyladenosine in 2-5A chemistry is highly context-dependent and not achievable through random substitution.

Translational inhibition 2-5A trimer Positional effects Protein synthesis

Doxifluridine-Conjugated 8-Methyladenosine 2-5A Analog Demonstrates Enhanced Antitumor Efficacy

Building on the enhanced RNase L activation properties of 8-methyladenosine-substituted 2-5A analogs, conjugation with the chemotherapeutic agent doxifluridine yields a bifunctional molecule with significantly improved tumor suppressive effects. The doxifluridine-conjugated 8-methyladenosine-substituted 2-5A analog was significantly more effective as an activator of RNase L than the parent 5′-monophosphorylated 2-5A tetramer and demonstrated a measurable tumor suppressive effect against human cervical cancer cells [1].

Anticancer activity Cervical cancer RNase L Prodrug conjugation

Optimal Scientific and Industrial Applications for 8-Methyladenosine (CAS 56973-12-7)


Synthesis of Stabilized 2-5A Analogs for RNase L Activation Studies

8-Methyladenosine is ideally suited as a building block for synthesizing 2-5A analogs with enhanced stability and altered pharmacological profiles. Its incorporation at the 2′-terminus of 2-5A oligomers enables the design of 5′-O-dephosphorylated analogs that activate RNase L more effectively than the native phosphorylated tetramer [1], while also conferring increased resistance to snake venom phosphodiesterase digestion . This application scenario is directly supported by the quantitative evidence of superior activation and stability compared to unmodified adenosine-based 2-5A constructs.

Investigating Cfr Methyltransferase-Mediated Antibiotic Resistance Mechanisms

As the specific product of Cfr methyltransferase activity on bacterial 23S rRNA nucleotide A2503, 8-methyladenosine serves as an essential reference standard and analytical tool for studying broad-spectrum antibiotic resistance mechanisms. Mass spectrometric identification of this modification in bacterial RNA samples requires authenticated 8-methyladenosine as a nucleoside standard for fragmentation pattern comparison [1]. The evidence demonstrates that C8 methylation alone (8-methyladenosine) is sufficient to confer resistance to five antibiotic classes, making this compound critical for diagnostic assay development and inhibitor screening programs targeting Cfr-mediated resistance.

Development of Bifunctional RNase L-Targeted Anticancer Agents

The enhanced RNase L activation properties of 8-methyladenosine-containing 2-5A analogs provide a validated scaffold for developing bifunctional anticancer therapeutics. Evidence shows that doxifluridine-conjugated 8-methyladenosine-substituted 2-5A analogs are significantly more effective RNase L activators than parent 2-5A tetramers and exert measurable tumor suppressive effects against human cervical cancer cells [1]. Researchers engaged in targeted prodrug design or immunotherapy enhancement should prioritize 8-methyladenosine-based 2-5A backbones over unmodified adenosine backbones to maximize therapeutic efficacy.

Epitranscriptomic Research and RNA Modification Mapping

Given its status as the first documented naturally occurring 8-methyladenosine modification in RNA [1], this compound is uniquely qualified as a chemical standard for developing and validating epitranscriptomic detection methods. Unlike purely synthetic 8-substituted adenosine analogs, 8-methyladenosine has confirmed biological relevance in bacterial systems and potential implications in eukaryotic RNA biology . Its use as an analytical reference material enables accurate identification and quantification of this modification in RNA sequencing and mass spectrometry workflows, distinguishing it from artifacts or other methylated adenosine isomers.

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